Centhaquine

Übersicht

Beschreibung

Centhaquin, auch bekannt unter dem Markennamen Lyfaquin, ist ein kardiovaskuläres Medikament, das hauptsächlich als Wiederbelebungsmittel bei der Behandlung von hypovolämischem Schock eingesetzt wird. Es wirkt als Vasopressor, erhöht den venösen Rückstrom und verbessert die Gewebsperfusion durch die Wirkung auf α2A- und α2B-Adrenozeptoren .

Vorbereitungsmethoden

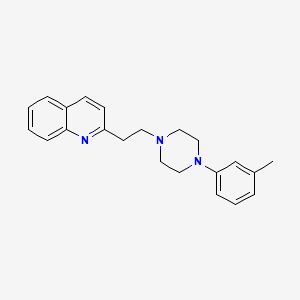

Synthesewege und Reaktionsbedingungen: Centhaquin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Chlorchinolin mit 1-(3-Methylphenyl)piperazin unter bestimmten Bedingungen beinhaltet. Die Reaktion umfasst typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol unter Rückflussbedingungen für mehrere Stunden. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: In industriellen Anlagen wird Centhaquin in großvolumigen Reaktoren hergestellt, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von automatisierten Systemen zur präzisen Temperatur- und Druckregelung sowie zur kontinuierlichen Überwachung des Reaktionsverlaufs. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Einhaltung pharmazeutischer Standards zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Centhaquin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Centhaquin kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolinderivaten führt.

Reduktion: Die Reduktion von Centhaquin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von reduzierten Chinolinverbindungen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Chinolinderivate.

Reduktion: Reduzierte Chinolinverbindungen.

Substitution: Substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Resuscitative Agent for Hemorrhagic Shock

Centhaquine has shown significant efficacy as a resuscitative agent in various animal models and clinical trials involving human subjects experiencing hemorrhagic shock.

- Animal Studies : In preclinical trials, this compound reduced the volume of fluids required to maintain mean arterial pressure in rabbit and pig models. For instance, pigs treated with this compound achieved target mean arterial pressure significantly faster than control groups, with survival rates markedly improved (100% survival in the this compound group versus 30% in controls) .

- Human Trials : A multicentric randomized controlled trial demonstrated that this compound administration resulted in a 28-day all-cause mortality rate of 2.94% compared to 11.76% in the control group receiving saline. Additionally, improvements were noted in blood lactate levels and multiple organ dysfunction scores .

2. Acute Kidney Injury (AKI) Protection

Recent studies have also explored this compound's potential role in preventing acute kidney injury following hemorrhagic shock. It was found to increase renal blood flow and decrease tissue damage and apoptosis associated with acute kidney injury .

Data Tables

The following table summarizes key findings from various studies regarding the efficacy of this compound:

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Animal Model (Rabbits) | N=10 | This compound vs Control | Reduced fluid requirement: 126 mL vs 213 mL |

| Animal Model (Pigs) | N=10 | This compound vs Control | Time to target MAP: 7.1 min vs 36.88 min |

| Phase III Clinical Trial | N=105 | This compound vs Saline | Mortality: 2.94% vs 11.76%; Lactate levels improved |

| Phase II Clinical Trial | N=50 | This compound vs Saline | Improved blood pressure; lower vasopressor needs |

Case Studies

Case Study 1: Polytrauma Patients

Three adult male patients presented with hemorrhagic shock due to severe trauma. This compound was administered as part of their resuscitation protocol, resulting in rapid stabilization of blood pressure and improved organ function metrics .

Case Study 2: Emergency Room Application

In a phase III trial conducted across multiple emergency rooms in India, this compound was administered to patients with systolic blood pressure below 90 mmHg. The results indicated significant improvements in hemodynamic parameters and a reduction in mortality rates among those treated with this compound compared to controls .

Wirkmechanismus

Centhaquine exerts its effects by acting on α2A- and α2B-adrenoreceptors, leading to vasoconstriction and increased venous return. This results in improved tissue perfusion and increased cardiac output. The compound also reduces sympathetic drive by acting on central α2A adrenergic receptors, which decreases systemic vascular resistance .

Vergleich Mit ähnlichen Verbindungen

Centhaquin ist einzigartig in seiner zweifachen Wirkung auf sowohl α2A- als auch α2B-Adrenozeptoren, was es von anderen Vasopressoren unterscheidet. Ähnliche Verbindungen umfassen:

Norepinephrin: Wirkt hauptsächlich auf α1- und β1-Adrenozeptoren, was zu Vasokonstriktion und erhöhter Herzfrequenz führt.

Epinephrin: Wirkt auf α1-, α2-, β1- und β2-Adrenozeptoren, was zu Vasokonstriktion, erhöhter Herzfrequenz und Bronchodilatation führt.

Dopamin: Wirkt auf Dopaminrezeptoren sowie auf α1- und β1-Adrenozeptoren, was zu einem erhöhten Herzzeitvolumen und einer erhöhten Nierenperfusion führt

Der einzigartige Wirkmechanismus von Centhaquin und seine Fähigkeit, die Gewebsperfusion zu verbessern, machen es zu einem wertvollen Wiederbelebungsmittel bei der Behandlung von hypovolämischem Schock .

Biologische Aktivität

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of this compound.

This compound primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

- Increased Venous Return : By stimulating venous α2B receptors, this compound induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.

- Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of this compound in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, this compound demonstrated remarkable efficacy:

- Mortality Rates : The this compound group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.

- Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the this compound group (96.92% at 12 hours) compared to controls (87.50%) .

- Lactate Levels : Blood lactate levels were significantly lower in patients receiving this compound, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of this compound:

- Case Study A : A patient with severe hemorrhagic shock was treated with this compound after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.

- Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving this compound, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of this compound has been extensively evaluated across trials:

Eigenschaften

IUPAC Name |

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.